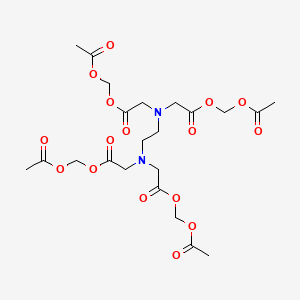

Edta-AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H32N2O16 |

|---|---|

Poids moléculaire |

580.5 g/mol |

Nom IUPAC |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate |

InChI |

InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3 |

Clé InChI |

BYZOHUNEZPRPFB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

Core Concepts: Introduction to EDTA-AM

An In-depth Technical Guide to EDTA-AM

Ethylenediaminetetraacetic acid, acetoxymethyl ester (this compound), is a synthetic chemical compound designed for the intracellular chelation of divalent metal cations. Standard EDTA is a powerful and widely used metal chelator; however, its highly charged carboxylate groups prevent it from passively crossing cell membranes[1][2][3]. To overcome this limitation, this compound was developed as a cell-permeant derivative[4][5].

The core innovation of this compound lies in the masking of the negatively charged carboxylate groups of EDTA with acetoxymethyl (AM) esters. These ester groups render the molecule more lipophilic and electrically neutral, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside, the molecule serves as a "pro-chelator," releasing the active form of EDTA.

Mechanism of Action

The functionality of this compound is a two-stage process that begins with its passive entry into the cell and culminates in the sequestration of intracellular metal ions.

-

Passive Diffusion : Due to its lipophilic nature, this compound passively crosses the cell membrane, moving down its concentration gradient into the cytosol.

-

Intracellular Cleavage : Within the cytoplasm, ubiquitous intracellular esterase enzymes recognize and cleave the four AM ester groups.

-

Activation and Trapping : This enzymatic cleavage releases the parent molecule, EDTA, in its active tetra-carboxylate form, along with byproducts such as formaldehyde and acetic acid. The regenerated EDTA is highly polar and membrane-impermeant, effectively trapping it within the cell.

-

Cation Chelation : The trapped EDTA then avidly binds, or chelates, free divalent metal ions present in the cytosol, such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺). This sequestration prevents the ions from participating in their usual biological signaling pathways or enzymatic reactions.

Caption: Mechanism of this compound action.

Key Research Applications

The ability of this compound to manipulate intracellular divalent cation concentrations makes it a valuable tool in various research areas:

-

Studying Calcium Signaling : By sequestering cytosolic Ca²⁺, this compound can be used to investigate the role of calcium in diverse cellular processes, including neurotransmission, muscle contraction, and apoptosis.

-

Inhibition of Metalloenzymes : Many enzymes, particularly metalloproteases and nucleases, require divalent cations like Mg²⁺ or Zn²⁺ as cofactors for their activity. This compound can be used to inhibit these enzymes within intact cells, helping to elucidate their functions. For example, it is often included in buffers for DNA and RNA extraction to inhibit metal-dependent nucleases.

-

Investigation of Mitosis : Research has shown that this compound can induce an arrest of mitotic progression and affect chromosome condensation, suggesting a critical role for divalent cations in cell cycle regulation.

Data Presentation

Chemical & Physical Properties

| Property | Value | Reference |

| Full Name | Ethylenediaminetetraacetic acid, acetoxymethyl ester | |

| Synonyms | EDTA, AM ester | |

| Molecular Formula | C₂₂H₃₂N₂O₁₆ | |

| Molecular Weight | 580.49 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO |

Stock Solution Preparation

The following table provides the volume of DMSO needed to reconstitute a specific mass of this compound to a desired stock concentration.

| Mass of this compound | 1 mM | 2 mM | 5 mM | 10 mM |

| 1 mg | 1.723 mL | 861.3 µL | 344.5 µL | 172.3 µL |

| 5 mg | 8.613 mL | 4.307 mL | 1.723 mL | 861.3 µL |

| 10 mg | 17.227 mL | 8.613 mL | 3.445 mL | 1.723 mL |

| Data derived from molecular weight and concentration formulas. See reference for an example calculator. |

Experimental Protocols

Protocol: Loading Live Adherent Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental goals and should be determined empirically.

Materials:

-

This compound

-

Anhydrous DMSO

-

Pluronic™ F-127 (optional, but recommended)

-

Probenecid (optional, but recommended)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer

Procedure:

-

Prepare Stock Solutions:

-

This compound Stock (2-5 mM): Dissolve the required mass of this compound in high-quality anhydrous DMSO to make a 2 to 5 mM stock solution. For example, to make a 2 mM solution, dissolve 1 mg of this compound in 861 µL of DMSO. Store protected from light and moisture at ≤ -20°C.

-

Pluronic™ F-127 (10% w/v): Dissolve 1 g of Pluronic™ F-127 in 10 mL of distilled water. Heat gently (40-50°C) for about 30 minutes to dissolve. This non-ionic detergent helps to prevent the precipitation of AM esters in aqueous buffer.

-

Probenecid (25 mM): Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then add a physiological buffer (e.g., HHBS) to a final volume of 10 mL. Probenecid is an organic anion-transport inhibitor that can reduce the leakage of the de-esterified, active EDTA from the cells.

-

-

Prepare 2X Working Solution:

-

Prepare a 2X working solution in your desired physiological buffer (e.g., HHBS). For a final in-well concentration of 20 µM this compound, you would prepare a 40 µM 2X solution.

-

If used, add Pluronic™ F-127 and Probenecid. A common final concentration for Pluronic F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM.

-

Example for one well: To achieve a final concentration of 20 µM this compound and 0.02% Pluronic F-127, mix your buffer with the appropriate volumes of the this compound and Pluronic F-127 stock solutions.

-

-

Cell Loading:

-

Culture adherent cells on a suitable plate (e.g., 96-well black wall/clear bottom plate).

-

Remove the culture medium.

-

Add an equal volume of the 2X working solution to the volume of culture medium already in the well (or to fresh medium). For example, add 100 µL of 2X working solution to 100 µL of medium in a well. This dilutes the working solution to its final 1X concentration.

-

The final concentration of this compound typically ranges from 10 to 50 µM, but may need optimization. One protocol specifies a final concentration of 20 mM, though this appears to be an outlier and likely a typo for 20 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 to 100 minutes. The optimal time depends on the cell type and temperature.

-

Protect the cells from light during incubation.

-

-

Post-Incubation:

-

After incubation, you may proceed directly to your experiment or wash the cells with fresh buffer to remove extracellular this compound. Washing is recommended to reduce background signal if a fluorescent indicator is also being used.

-

Proceed with your downstream application, such as fluorescence microscopy, flow cytometry, or plate-reader-based assays.

-

Caption: Experimental workflow for cell loading.

References

An In-depth Technical Guide to EDTA-AM for Intracellular Metal Ion Chelation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM), a cell-permeant chelator used to manipulate intracellular concentrations of divalent metal ions. It covers the mechanism of action, key applications, experimental protocols, and potential off-target effects.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful metal ion chelator with a broad range of applications in science and medicine.[1] However, its highly charged nature prevents it from passively crossing cell membranes. To overcome this limitation, this compound was developed. This derivative incorporates acetoxymethyl (AM) ester groups, rendering the molecule lipophilic and membrane-permeant.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant EDTA molecule, which becomes trapped within the cytosol.[2][3] This approach allows for the effective chelation of intracellular divalent metal ions, providing a valuable tool for investigating the roles of these ions in various cellular processes.

Mechanism of Action

The utility of this compound is based on a two-step process: passive diffusion and intracellular activation.

-

Passive Diffusion: The hydrophobic AM esters mask the negative charges of the carboxylate groups of EDTA, allowing the molecule to diffuse across the plasma membrane into the cell.

-

Intracellular Hydrolysis and Trapping: Cytosolic esterases hydrolyze the AM esters, regenerating the tetra-carboxylate EDTA molecule and releasing formaldehyde and protons as byproducts. The now highly charged EDTA is unable to exit the cell and accumulates intracellularly.

-

Chelation of Metal Ions: The trapped EDTA rapidly binds to available intracellular divalent metal ions, such as Ca²⁺, Mg²⁺, Zn²⁺, and Fe²⁺, forming stable complexes and effectively reducing the concentration of free, biologically active ions.

Below is a diagram illustrating the mechanism of this compound entry and activation within a cell.

Caption: Mechanism of this compound uptake and intracellular ion chelation.

Quantitative Data

Stability Constants of EDTA-Metal Complexes

The affinity of EDTA for various metal ions is described by the stability constant (Kf), often expressed in logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. The effective stability of these complexes is pH-dependent, as protonation of EDTA's carboxyl groups reduces its chelating ability.

| Metal Ion | Log Kf | Reference(s) |

| Fe³⁺ | 25.1 | |

| Cu²⁺ | 18.78 | |

| Ni²⁺ | 18.4 | |

| Zn²⁺ | 16.5 | |

| Cd²⁺ | 16.5 | |

| Co²⁺ | 16.45 | |

| Al³⁺ | 16.4 | |

| Mn²⁺ | 13.89 | |

| Fe²⁺ | 14.30 | |

| Ca²⁺ | 10.65 | |

| Mg²⁺ | 8.79 | |

| Na⁺ | 1.86 | |

| K⁺ | 0.8 |

Cytotoxicity Data

The cytotoxicity of EDTA and its derivatives can vary significantly depending on the cell type, concentration, and exposure time. The hydrolysis of the AM ester also releases formaldehyde, which can contribute to cytotoxicity.

| Compound | Organism/Cell Line | Assay | Value | Reference(s) |

| EDTA | Mouse | LD₅₀ (intraperitoneal) | 250 mg/kg | |

| EDTA | E. coli | Luminescence Assay | >5 mM (toxic) | |

| EDTA | Human Apical Papilla Stem Cells | MTT Assay | Attenuated proliferation at 1.25% and 2.5% | |

| Pluronic F-127 | Human Liver Carcinoma (HepG2) | Viability Assay | Significant decrease in viability at 10% (w/w) | |

| Pluronic F-127 | Human Fibroblasts | Biocompatibility Assay | Toxic at high concentrations |

Experimental Protocols

General Guidelines for Preparing and Using this compound

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127, 20% (w/v) in DMSO (optional)

-

Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium.

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to dissolve. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

For cells that are difficult to load, the non-ionic detergent Pluronic F-127 can be used to improve the solubility of this compound in aqueous media. Mix the this compound stock solution with an equal volume of 20% Pluronic F-127 solution.

-

Dilute the this compound stock (or the this compound/Pluronic F-127 mixture) into a serum-free physiological buffer or medium to the final desired working concentration (typically in the range of 10-100 µM, but should be optimized).

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the serum-free buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type.

-

-

Post-Loading Wash:

-

Remove the loading solution.

-

Wash the cells 2-3 times with the physiological buffer to remove extracellular this compound.

-

The cells are now loaded with EDTA and ready for downstream experiments.

-

Protocol for Assessing Cell Cycle Arrest using Flow Cytometry

This protocol is designed to assess the effect of intracellular metal ion chelation by this compound on cell cycle progression.

Materials:

-

Cells of interest (e.g., HeLa)

-

Complete culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to about 50-60% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a desired period (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel.

-

Gate out doublets by plotting the pulse area versus pulse height of the fluorescence signal.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis after this compound treatment.

Key Applications and Affected Signaling Pathways

Regulation of Mitosis and Cell Division

Divalent cations, particularly Mg²⁺ and Ca²⁺, are crucial for the progression of mitosis. They act as cofactors for many enzymes involved in this process, including kinases and GTPases. Chelation of these ions with this compound has been shown to induce mitotic arrest.

The Mitotic Exit Network (MEN) is a conserved signaling pathway that governs the exit from mitosis and the initiation of cytokinesis. This pathway is a GTPase cascade, and many of its components, such as the kinases Cdc15 and Dbf2, likely require Mg²⁺ for their catalytic activity. By chelating intracellular Mg²⁺, this compound can inhibit the MEN, leading to a failure to exit mitosis.

Caption: Inhibition of the Mitotic Exit Network by this compound.

Disruption of Zinc-Dependent Processes

EDTA has a very high affinity for Zn²⁺ (log Kf = 16.5). Zinc is a critical structural component of a large number of proteins, most notably zinc-finger transcription factors . These proteins utilize Zn²⁺ to fold into the correct conformation for DNA binding. Treatment with a potent chelator like EDTA can strip Zn²⁺ from these domains, leading to their denaturation and aggregation. This can have profound effects on gene expression and other cellular processes.

Caption: Mechanism of zinc-finger protein denaturation by EDTA.

Comparative Analysis with Other Chelators

While this compound is a broad-spectrum divalent cation chelator, other agents with different selectivities are available. The most common comparison is with BAPTA-AM .

| Property | EDTA | BAPTA | Reference(s) |

| Selectivity for Ca²⁺ over Mg²⁺ | Lower | High (~10⁵-fold greater affinity for Ca²⁺) | |

| Ca²⁺ On-Rate (kon) | Slower (~3 x 10⁶ M⁻¹s⁻¹) | Faster (10⁸-10⁹ M⁻¹s⁻¹) | |

| Ca²⁺ Off-Rate (koff) | Slower | Faster (50-400 times faster than EGTA) | |

| pH Sensitivity | High | Low within physiological range |

Off-Target Effects and Considerations

-

Cytotoxicity: As with any exogenous compound, this compound can be toxic at higher concentrations. It is essential to perform dose-response curves to determine the optimal, non-toxic concentration for the cell type and experimental duration.

-

Formaldehyde Release: The hydrolysis of each AM ester group releases one molecule of formaldehyde, a known cytotoxic and cross-linking agent. This can be a confounding factor, and appropriate controls should be considered.

-

Chelation of Essential Ions: The broad chelating activity of EDTA means it will sequester essential metal ions like Zn²⁺ and Mn²⁺, which can disrupt the function of numerous metalloenzymes and transcription factors, leading to widespread cellular effects.

-

Pluronic F-127 Effects: While useful for solubilization, Pluronic F-127 is a surfactant and can disrupt cell membranes at high concentrations. It has also been shown to have biological effects of its own, including effects on mitochondrial function.

-

Extracellular Hydrolysis: In in vivo studies or in cultures with high extracellular esterase activity, this compound may be hydrolyzed before it can enter the cells, limiting its effectiveness.

Conclusion

This compound is a powerful and widely used tool for studying the roles of intracellular divalent metal ions. Its ability to be loaded into live cells and subsequently trap a potent chelator provides a means to acutely perturb the intracellular ionic environment. However, researchers must be mindful of its broad specificity, the potential toxicity of the compound and its byproducts, and the profound downstream consequences of altering the homeostasis of essential metal ions. Careful experimental design, including appropriate controls and thorough validation, is critical for the accurate interpretation of data obtained using this valuable research tool.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. That zincing feeling: the effects of EDTA on the behaviour of zinc-binding transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Understanding EDTA-AM Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical considerations for using EDTA-AM to manipulate intracellular divalent cation concentrations. It covers the core mechanism of cell entry, factors influencing its efficacy, potential cellular impacts, and detailed experimental protocols for its application and analysis.

Core Concepts: The Mechanism of this compound Cell Permeability

Ethylenediaminetetraacetic acid (EDTA) is a potent chelator of divalent cations, but its highly charged nature prevents it from passively crossing the cell membrane.[1] To overcome this limitation, EDTA is chemically modified with acetoxymethyl (AM) ester groups, creating a lipophilic and uncharged molecule, this compound.[1][2] This modification allows it to freely diffuse across the plasma membrane into the cytoplasm.[3]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, liberating the charged and active form of EDTA.[2] This process effectively traps EDTA within the cell, leading to the chelation of intracellular divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). The byproducts of this hydrolysis are formaldehyde and acetic acid, which can be cytotoxic at high concentrations or with prolonged exposure.

The overall efficiency of this process, from loading to intracellular chelation, is influenced by several factors including cell type, incubation time, temperature, and the concentration of this compound.

Data Presentation: Factors Influencing this compound Efficacy and Cytotoxicity

The successful application of this compound requires careful optimization of experimental conditions to maximize intracellular EDTA concentration while minimizing cellular toxicity. The following tables summarize key quantitative data related to the use of AM esters and the effects of EDTA on cells.

Table 1: General Parameters for Acetoxymethyl (AM) Ester Loading

| Parameter | General Range | Key Considerations | Citation(s) |

| Concentration | 1 - 100 µM | Cell type dependent; higher concentrations can lead to cytotoxicity. | |

| Incubation Time | 15 - 60 minutes | Longer times may be needed for some probes but increase the risk of compartmentalization and toxicity. | |

| Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization but also decrease esterase activity. | |

| Solvent | Anhydrous DMSO | Final concentration in media should be low (typically ≤ 0.1%) to avoid solvent toxicity. | |

| Dispersing Agent | Pluronic® F-127 | Often used to aid in the dispersion of hydrophobic AM esters in aqueous media. |

Table 2: Reported Effects and Cytotoxicity of EDTA on Various Cell Lines

| Cell Line | EDTA Concentration | Exposure Time | Observed Effect | Citation(s) |

| Stem Cells from Apical Papilla (SCAPs) | 1.25% - 2.5% | 30 - 60 seconds | No significant cytotoxicity or morphological changes. | |

| Stem Cells from Apical Papilla (SCAPs) | 1.25% - 2.5% | 24 - 48 hours | Attenuated cell proliferation, induced early apoptosis, delayed cell migration. | |

| Various (Fibroblasts, Endothelial cells, etc.) | < 10 mM | 15 minutes | No significant cytotoxicity. | |

| Various (Fibroblasts, Endothelial cells, etc.) | 50 - 100 mM | 15 minutes | Significant cytotoxicity observed. | |

| Various Cancer Cell Lines | ≥ 300 µM | 72 hours | Significant suppression of cell viability. |

Experimental Protocols

Protocol for Assessing this compound Cell Permeability and Viability

This protocol provides a general framework for loading cells with this compound and subsequently assessing cell viability. It is crucial to optimize concentrations and incubation times for each specific cell type.

Materials:

-

This compound (Acetoxymethyl ester of EDTA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)

-

96-well clear-bottom black plates for fluorescence or clear plates for colorimetric assays

-

Multi-well plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

-

Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Preparation of Loading Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution into serum-free cell culture medium.

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the this compound loading solution to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells twice with warm PBS to remove extracellular this compound.

-

-

Cell Viability Assessment:

-

Add fresh, complete culture medium to each well.

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, or add Calcein-AM/EthD-1 staining solution).

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. This will help determine the optimal, non-toxic concentration range for your experiments.

Protocol for Quantitative Measurement of Intracellular EDTA via LC-MS/MS

Directly measuring the intracellular concentration of unlabeled EDTA after hydrolysis from this compound is challenging. This protocol proposes a method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.

Materials:

-

Cells loaded with this compound (from Protocol 3.1)

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Internal Standard (IS): EDTA labeled with a stable isotope (e.g., ¹³C₄-EDTA)

-

LC-MS/MS system

Procedure:

-

Cell Lysis:

-

After washing the this compound loaded cells with ice-cold PBS, add a defined volume of ice-cold lysis buffer containing the internal standard to each well.

-

Scrape the cells and collect the lysate.

-

-

Protein Precipitation:

-

Add three volumes of ice-cold acetonitrile to the cell lysate to precipitate proteins.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5% ACN with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable column (e.g., a reversed-phase C18 column) and a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate EDTA from other cellular components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both EDTA and the internal standard in negative ion mode.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of EDTA with a constant concentration of the internal standard.

-

Calculate the intracellular concentration of EDTA in the samples by comparing the peak area ratio of EDTA to the internal standard against the standard curve. The final concentration should be normalized to the cell number or total protein content of the lysate.

-

Impact on Cellular Signaling Pathways

The primary intracellular effect of EDTA is the chelation of divalent cations, which are crucial cofactors and second messengers in a multitude of signaling pathways.

Calcium-Dependent Signaling

Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. By buffering intracellular calcium, EDTA can significantly impact these pathways.

-

Protein Kinase C (PKC) Pathway: Conventional and novel PKC isoforms are activated by calcium and diacylglycerol (DAG). Chelation of intracellular calcium by EDTA can prevent the activation of these PKC isoforms, thereby inhibiting downstream signaling events that control cell proliferation, differentiation, and apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be modulated by intracellular calcium levels. Calcium can influence the activity of upstream regulators of the ERK pathway, such as Ras and Raf. By chelating calcium, EDTA may indirectly inhibit ERK activation, which can affect cell growth and survival.

Other Potential Signaling Impacts

-

NF-κB Signaling: The activation of the transcription factor NF-κB can be influenced by intracellular calcium levels and reactive oxygen species (ROS). By chelating calcium, EDTA may modulate NF-κB activity, which plays a critical role in inflammation, immunity, and cell survival.

-

Reactive Oxygen Species (ROS) Generation: EDTA has been shown to have antioxidant properties by chelating transition metals like iron and copper, which can catalyze the formation of ROS. By reducing the intracellular pool of these metals, this compound could potentially decrease oxidative stress.

-

Zinc-Finger Proteins: Zinc is an essential structural component of zinc-finger motifs found in many transcription factors and other proteins. Chelation of intracellular zinc by EDTA could disrupt the structure and function of these proteins, leading to widespread effects on gene expression and cellular function.

-

Magnesium-Dependent Enzymes: Magnesium is a cofactor for a vast number of enzymes, including ATPases and kinases. Intracellular chelation of magnesium by EDTA could inhibit the activity of these enzymes, impacting cellular metabolism and signaling.

This guide provides a foundational understanding of this compound cell permeability and its applications. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental systems and to further investigate the complex downstream effects of intracellular divalent cation chelation.

References

The Role of Cytosolic Esterases in the Hydrolysis of EDTA-AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a powerful, high-affinity chelator of divalent metal ions, most notably calcium (Ca²⁺). Its membrane-impermeant nature, however, restricts its utility in studying intracellular processes. To overcome this limitation, the acetoxymethyl (AM) ester form, EDTA-AM, was developed. This lipophilic derivative readily crosses the plasma membrane, and once inside the cell, it is hydrolyzed by cytosolic esterases to release the active, membrane-impermeant EDTA, effectively trapping it within the cytoplasm. This guide provides a detailed examination of the critical role played by cytosolic esterases in the intracellular activation of this compound, the experimental methodologies used to study this process, and the implications for modulating intracellular calcium signaling.

Introduction: Intracellular Chelation with this compound

The precise regulation of intracellular free calcium concentration ([Ca²⁺]i) is fundamental to a vast array of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission.[1][2] The ability to manipulate [Ca²⁺]i is a critical tool for elucidating the roles of calcium in these pathways. This compound serves as a cell-permeant pro-chelator, enabling researchers to buffer or reduce intracellular calcium levels and study the downstream consequences.[3]

The underlying principle of this technology relies on the enzymatic activity of cytosolic esterases. These enzymes are essential for the hydrolysis of the four acetoxymethyl ester groups on the this compound molecule. This process not only activates the chelating properties of EDTA but also ensures its retention within the intracellular environment.

The Key Players: Cytosolic Carboxylesterases (CES)

While the term "cytosolic esterases" is broadly used, the primary enzymes responsible for the hydrolysis of most ester-containing drugs and probes in humans are carboxylesterases (CES).[4][5] The two major isoforms, CES1 and CES2, are of particular importance.

-

Human Carboxylesterase 1 (hCES1): Predominantly expressed in the liver, with lower levels in the lungs, kidneys, and heart.

-

Human Carboxylesterase 2 (hCES2): Most abundantly found in the small intestine and colon, with lower expression in the liver, kidney, and brain.

Both CES1 and CES2 are primarily localized to the endoplasmic reticulum, though a functional fraction resides in the cytosol, readily accessible to molecules like this compound that have diffused across the plasma membrane.

Substrate Specificity

A critical determinant of the rate of this compound hydrolysis is the substrate specificity of these enzymes. CES1 and CES2 exhibit distinct, and often opposing, preferences:

-

CES1 generally favors substrates with a large acyl group and a small alcohol group .

-

CES2 preferentially hydrolyzes substrates with a small acyl group and a large alcohol group .

In the case of this compound, the ester linkage consists of an acetate group (a small acyl group) and releases formaldehyde and a carboxylate attached to the large EDTA backbone. This "small acyl, large alcohol" motif suggests that CES2 may play a more significant role in its hydrolysis, although direct comparative studies on this compound are limited.

Mechanism of this compound Activation and Intracellular Trapping

The process of this compound activation is a multi-step biochemical pathway that occurs within the cell.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. Calcium Controls Gene Expression via Three Distinct Pathways That Can Function Independently of the Ras/Mitogen-Activated Protein Kinases (ERKs) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of calcium antagonists, calcium channel blockers and calmodulin inhibitors on the growth and encystation of Entamoeba histolytica and E. invadens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Sequestering Intracellular Calcium with EDTA-AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM) as a tool for the experimental sequestration of intracellular calcium. It covers the core principles of its action, detailed experimental protocols, and the downstream consequences on cellular signaling, presented with quantitative data and visual diagrams to facilitate understanding and application in a research setting.

Core Principles of this compound Function

This compound is a cell-permeant derivative of the well-known metal chelator EDTA.[1][2] Its utility in cellular biology stems from its ability to be introduced into the cytoplasm of living cells, where it is subsequently converted to its active, membrane-impermeant form.

Mechanism of Action:

-

Cell Loading: The acetoxymethyl (AM) ester groups render the EDTA molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[1][2]

-

Intracellular Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This process reveals the carboxylate groups of the EDTA molecule, rendering it hydrophilic and trapping it within the cytoplasm.[1]

-

Calcium Sequestration: The now active EDTA molecule is a potent chelator of divalent cations. It binds to free intracellular calcium ions (Ca²⁺), as well as other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), effectively reducing their bioavailable concentration.

This sequestration of intracellular calcium allows researchers to investigate the role of calcium as a second messenger in a wide array of cellular processes.

Data Presentation: Properties and Efficacy

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other common intracellular calcium chelators.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 580.50 g/mol | |

| Solubility | Soluble in DMSO | |

| Appearance | Solid |

Table 2: Comparison of Intracellular Calcium Chelators

| Feature | EDTA | BAPTA |

| Selectivity (Ca²⁺ vs. Mg²⁺) | Lower | High (~10⁵-fold greater affinity for Ca²⁺) |

| Ca²⁺ Binding Kinetics (k_on) | Slower (~3 x 10⁶ M⁻¹s⁻¹) | Very Fast (~6 x 10⁸ M⁻¹s⁻¹) |

| pH Sensitivity | High | Low |

| Primary Use | General divalent cation chelation | Buffering rapid, localized Ca²⁺ transients |

Table 3: Experimental Parameters for this compound Loading

| Parameter | Typical Range | Reference(s) |

| Loading Concentration | 10 - 100 µM | |

| Incubation Time | 30 - 120 minutes | |

| Incubation Temperature | Room Temperature to 37°C | |

| Pluronic® F-127 Concentration | 0.02% - 0.1% (w/v) |

Table 4: Potential Cytotoxicity of EDTA

| Cell Type | Concentration | Effect | Reference(s) |

| Human Corneal Epithelial Cells | < 0.01% | No significant effect on viability | |

| Human Glioma (U251n, U87) | Varies | Can induce cytotoxicity post-PDT | |

| Tetrahymena thermophila | 5 mM | Decreased cell viability |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

General Protocol for Loading Adherent Cells with this compound

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

-

This compound (stored as a 1-10 mM stock solution in anhydrous DMSO at -20°C)

-

Pluronic® F-127 (20% w/v stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on coverslips or in culture plates

Procedure:

-

Prepare Loading Solution:

-

Warm the this compound and Pluronic® F-127 stock solutions to room temperature.

-

In a microfuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.

-

Dilute this mixture into pre-warmed (37°C) HBSS to the desired final loading concentration of this compound (typically 10-100 µM). The final concentration of Pluronic® F-127 should be between 0.02% and 0.1%.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells three times with pre-warmed HBSS to remove extracellular this compound.

-

-

De-esterification:

-

Incubate the cells in fresh, pre-warmed HBSS or culture medium for at least 30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound by cellular esterases.

-

-

Experimentation:

-

The cells are now ready for the experiment. Proceed with measurements of intracellular calcium or downstream cellular processes.

-

Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM, after loading cells with this compound.

Materials:

-

Cells loaded with this compound (as per Protocol 3.1)

-

Fura-2 AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Loading with Calcium Indicator:

-

Following the de-esterification step of the this compound loading protocol, load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells three times with pre-warmed HBSS to remove extracellular Fura-2 AM.

-

Allow for a 30-minute de-esterification period for the Fura-2 AM.

-

-

Measurement:

-

Measure the fluorescence intensity of Fura-2 at emission wavelength ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular free calcium concentration.

-

-

Data Analysis:

-

Compare the 340/380 ratio in this compound loaded cells to control cells (not loaded with this compound) to quantify the reduction in intracellular calcium.

-

The intracellular free calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of the indicator for Ca²⁺, R is the 340/380 ratio, Rmin and Rmax are the minimum and maximum ratios, and F380max and F380min are the fluorescence intensities at 380 nm in the absence and presence of saturating Ca²⁺, respectively.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound.

References

Unraveling the Impact of EDTA-AM on Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic progression is a tightly regulated process, critically dependent on transient fluctuations in intracellular ion concentrations. Ethylenediaminetetraacetic acid acetoxymethyl ester (EDTA-AM), a membrane-permeant chelator of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), serves as a powerful tool to investigate the roles of these ions in cell division. This technical guide provides an in-depth exploration of the effects of this compound on mitotic progression, detailing its mechanism of action, experimental protocols for its use, and a summary of its impact on mitotic fidelity. By chelating intracellular Ca²⁺ and Mg²⁺, this compound disrupts key signaling pathways and structural components essential for mitosis, leading to mitotic arrest and spindle abnormalities. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to utilize this compound in the study of mitotic regulation and the development of novel therapeutic strategies targeting cell division.

Introduction: The Role of Divalent Cations in Mitosis

Mitosis is the fundamental process by which a single eukaryotic cell divides into two genetically identical daughter cells. This intricate process is orchestrated by a complex network of signaling pathways and structural rearrangements. Among the critical regulators of mitosis are divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).

Calcium Signaling in Mitotic Progression: Intracellular Ca²⁺ transients are essential for the regulation of several mitotic checkpoints, including the transition from G2 to M phase and the metaphase-to-anaphase transition.[1][2][3] These transient increases in Ca²⁺ concentration are decoded by calcium-binding proteins, most notably calmodulin (CaM).[3] Upon binding Ca²⁺, CaM activates downstream effectors such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates a cascade of proteins that drive mitotic events.[4]

Magnesium's Role in Spindle Formation: Magnesium ions are crucial for the integrity and function of the mitotic spindle. They are required for the polymerization of tubulin into microtubules, the fundamental components of the spindle. Mg²⁺ deficiency has been shown to impair spindle formation and can lead to a G2/M arrest.

This compound: A Tool to Probe Divalent Cation Function: this compound is a cell-permeable derivative of EDTA. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, releasing the active EDTA molecule which then chelates intracellular divalent cations. This property makes this compound an invaluable tool for investigating the consequences of disrupting Ca²⁺ and Mg²⁺ homeostasis during mitosis.

Mechanism of Action of this compound in Mitotic Disruption

The primary mechanism by which this compound affects mitotic progression is through the sequestration of intracellular Ca²⁺ and Mg²⁺. This chelation has profound consequences on two major aspects of mitosis: signaling and structural integrity.

Disruption of Calcium-Dependent Signaling Pathways

By lowering the intracellular concentration of free Ca²⁺, this compound inhibits the activation of CaM and its downstream target, CaMKII. This disruption of the Ca²⁺-CaM-CaMKII signaling axis interferes with key mitotic transitions.

-

G2/M Transition: The entry into mitosis is regulated by the activation of the Cdk1/Cyclin B complex. CaMKII is implicated in this activation process. By inhibiting CaMKII, this compound can contribute to a G2/M arrest.

-

Metaphase-Anaphase Transition: The separation of sister chromatids at anaphase is triggered by the anaphase-promoting complex/cyclosome (APC/C). CaMKII is known to activate the APC/C. Chelation of Ca²⁺ by this compound can, therefore, prevent APC/C activation, leading to a metaphase arrest.

Impairment of Mitotic Spindle Formation and Function

The chelation of Mg²⁺ by this compound directly impacts the structural integrity of the mitotic spindle.

-

Inhibition of Microtubule Polymerization: Mg²⁺ is an essential cofactor for the polymerization of tubulin dimers into microtubules. By reducing the availability of intracellular Mg²⁺, this compound can inhibit the formation of spindle microtubules, leading to the assembly of defective spindles.

-

Spindle Pole Integrity: Magnesium has also been implicated in the organization of microtubule-organizing centers (MTOCs), which form the spindle poles. Disruption of Mg²⁺ homeostasis can, therefore, lead to spindle pole defects.

Experimental Protocols

To investigate the effects of this compound on mitotic progression, a combination of cell synchronization, drug treatment, and microscopic analysis is typically employed.

Cell Culture and Synchronization

-

Cell Lines: HeLa, U2OS, or other robustly dividing mammalian cell lines are suitable for these studies.

-

Synchronization: To enrich for a population of cells in mitosis, various synchronization techniques can be used.

-

Double Thymidine Block: This method arrests cells at the G1/S boundary. Releasing the block allows the cells to proceed synchronously through S, G2, and into M phase.

-

Nocodazole Block: Nocodazole is a microtubule-depolymerizing agent that arrests cells in prometaphase.

-

Thymidine-Nocodazole Block: A combination of a thymidine block followed by a release and subsequent nocodazole treatment can yield a highly synchronized population of mitotic cells.

-

References

- 1. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The role of calcium in the cell cycle: facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The proteolysis-dependent metaphase to anaphase transition: calcium/calmodulin-dependent protein kinase II mediates onset of anaphase in extracts prepared from unfertilized Xenopus eggs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EDTA-AM in Chromosome Decondensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosome condensation is a fundamental process ensuring the faithful segregation of the genome during cell division. This intricate process is tightly regulated by a multitude of factors, including the local concentration of divalent cations. This technical guide delves into the critical role of intracellular calcium (Ca²⁺) in maintaining the condensed state of chromosomes and explores the utility of the cell-permeant chelator, EDTA-AM, as a tool to induce and study chromosome decondensation. Through the sequestration of intracellular Ca²⁺, this compound provides a powerful method to investigate the structural reliance of chromosomes on divalent cations and to dissect the molecular machinery governing chromatin architecture. This document provides an in-depth overview of the underlying mechanisms, detailed experimental protocols for the application of this compound in cell-based assays, and quantitative data illustrating its impact on chromosome structure.

Introduction

The hierarchical compaction of chromatin, from the "beads-on-a-string" nucleosomal fiber to the highly condensed metaphase chromosome, is essential for the accommodation of the genome within the nucleus and for its accurate partitioning between daughter cells. While the roles of histone modifications and chromosomal scaffold proteins in this process are well-established, the contribution of the ionic environment, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), is increasingly recognized as a critical determinant of higher-order chromatin structure.[1]

Divalent cations are thought to play a crucial role in neutralizing the negative charges of the DNA phosphate backbone, thereby facilitating the close apposition of nucleosomes and the formation of more compact chromatin fibers.[1] Intracellular Ca²⁺, in particular, has been shown to be a key factor in promoting and maintaining the condensed state of mitotic chromosomes.[1][2]

This compound (ethylenediaminetetraacetic acid acetoxymethyl ester) is a high-affinity chelator of divalent cations. Its acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant EDTA in the cytoplasm and intracellular organelles, where it can effectively sequester divalent cations like Ca²⁺. This property makes this compound an invaluable tool for acutely depleting intracellular Ca²⁺ and studying the downstream consequences on cellular processes, including chromosome condensation.

Mechanism of Action: this compound and Chromosome Decondensation

The primary mechanism by which this compound induces chromosome decondensation is through the chelation of intracellular free Ca²⁺. The logical flow of this process can be summarized as follows:

-

Cellular Uptake: this compound, being membrane-permeable, diffuses across the cell membrane into the cytoplasm.

-

Intracellular Activation: Cytoplasmic esterases cleave the acetoxymethyl esters, converting this compound into its active, membrane-impermeant form, EDTA.

-

Calcium Chelation: The activated EDTA has a high affinity for divalent cations and effectively sequesters free intracellular Ca²⁺.

-

Disruption of Charge Neutralization: The reduction in available Ca²⁺ ions disrupts the electrostatic shielding of the negatively charged DNA phosphate backbone within the chromatin structure.

-

Chromatin Fiber Unfolding: The increased electrostatic repulsion between adjacent DNA segments leads to the unfolding of higher-order chromatin structures.

-

Chromosome Decondensation: Macroscopically, this unfolding manifests as a visible decondensation or swelling of the chromosomes.

This process highlights the dynamic nature of chromosome structure and its dependence on the intracellular ionic milieu.

Signaling Pathway and Logical Relationship Diagram

Caption: Mechanism of this compound-induced chromosome decondensation.

Experimental Protocols

The following protocols provide a general framework for inducing and observing chromosome decondensation in cultured mammalian cells using this compound. Optimization may be required for specific cell lines and experimental conditions.

Live-Cell Imaging of Chromosome Decondensation

This protocol is designed for real-time visualization of chromosome decondensation in living cells.

Materials:

-

Mammalian cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP HeLa cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Hoechst 33342 or other live-cell DNA stain (optional)

-

Glass-bottom imaging dishes or chamber slides

-

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the histone-tagged cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Staining (Optional): If not using a histone-tagged cell line, incubate the cells with a live-cell DNA stain such as Hoechst 33342 according to the manufacturer's instructions.

-

Microscope Setup: Equilibrate the live-cell imaging system to 37°C and 5% CO₂.

-

Image Acquisition (Baseline): Place the imaging dish on the microscope stage. Acquire initial images of condensed chromosomes in mitotic cells. Use appropriate filter sets for the fluorescent proteins or dyes being used.

-

This compound Treatment: Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration in the range of 10-100 µM is a common starting point. Gently replace the medium in the imaging dish with the this compound-containing medium.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamics of chromosome decondensation. The process can be observed over a period of 15-60 minutes.

-

Image Analysis: Analyze the acquired images to quantify changes in chromosome morphology, such as an increase in chromosome area or a decrease in fluorescence intensity due to decondensation.

Chromosome Spreads from this compound Treated Cells

This protocol is for preparing fixed chromosome spreads for high-resolution imaging.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Colcemid solution (e.g., 10 µg/mL)

-

This compound

-

Trypsin-EDTA

-

Hypotonic solution (0.075 M KCl)

-

Carnoy's fixative (3:1 methanol:glacial acetic acid, freshly prepared and chilled)

-

Microscope slides

-

DAPI or Giemsa stain

Procedure:

-

Cell Culture and Mitotic Arrest: Culture cells to 70-80% confluency. Add Colcemid to the culture medium (final concentration ~0.1 µg/mL) and incubate for 4-6 hours to arrest cells in metaphase.

-

This compound Treatment: Add this compound to the culture medium to the desired final concentration (e.g., 50 µM) and incubate for an additional 30-60 minutes.

-

Cell Harvest: Gently collect the mitotic cells by mitotic shake-off or by trypsinization.

-

Hypotonic Treatment: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in pre-warmed hypotonic KCl solution. Incubate at 37°C for 10-15 minutes.

-

Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative to the cell suspension, mix gently, and then centrifuge.

-

Washing: Discard the supernatant and resuspend the cells in fresh Carnoy's fixative. Repeat this washing step 2-3 times.

-

Slide Preparation: Drop the cell suspension onto clean, chilled microscope slides from a height of about 30 cm.

-

Staining: Allow the slides to air dry. Stain with DAPI or Giemsa solution.

-

Imaging: Image the chromosome spreads using a fluorescence or bright-field microscope.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols: EDTA-AM Cell Loading for Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the loading of primary neurons with EDTA-AM (acetoxymethyl ester), a cell-permeant calcium chelator. This compound is an invaluable tool for the investigation of intracellular calcium signaling and its role in various neuronal processes, including neurotransmission, synaptic plasticity, and excitotoxicity.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a well-characterized chelating agent with a high affinity for divalent cations, most notably calcium (Ca²⁺). In its standard form, EDTA is a charged molecule and cannot passively cross the cell membrane. The acetoxymethyl (AM) ester modification of EDTA renders the molecule lipophilic, allowing it to freely diffuse across the plasma membrane into the cytoplasm. Once inside the neuron, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant EDTA in the cytosol. This loaded EDTA acts as a Ca²⁺ buffer, effectively reducing the concentration of free intracellular calcium and enabling the study of Ca²⁺-dependent signaling pathways.

Principle of this compound Loading and Action

The use of this compound relies on a two-step process. First, the non-polar this compound passively enters the neuron. Second, intracellular esterases hydrolyze the AM esters, converting this compound back to its polar, Ca²⁺-chelating form, EDTA. This process ensures that the active chelator is localized within the intracellular environment. The trapped EDTA then binds to free Ca²⁺, buffering the intracellular calcium concentration and preventing its participation in downstream signaling events. This allows researchers to investigate the necessity of calcium signaling in various physiological and pathological processes in neurons.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound in primary neurons. Values are derived from typical experimental conditions and may require optimization for specific neuronal subtypes and experimental setups.

| Parameter | Typical Value/Range | Notes |

| This compound Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh before use. Protect from moisture. |

| This compound Working Concentration | 1-20 µM | Optimal concentration should be determined empirically. |

| Pluronic F-127 Stock Solution | 20% (w/v) in anhydrous DMSO | Aids in the dispersion of this compound in aqueous media.[1][2] |

| Pluronic F-127 Final Concentration | 0.02-0.04% | Higher concentrations may be cytotoxic.[1] |

| Incubation Time | 30-60 minutes | Longer incubation times may lead to cytotoxicity. |

| Incubation Temperature | 37°C | Optimal for enzymatic activity of intracellular esterases.[3][4] |

| De-esterification Time | 20-30 minutes | Time for intracellular esterases to cleave AM groups. |

| Intracellular EDTA Concentration (Estimated) | Low micromolar to millimolar | Dependent on loading concentration and incubation time. |

| Dissociation Constant (Kd) for Ca²⁺ (EDTA) | ~0.4 µM (at pH 7.0-7.5) | The affinity is pH-dependent. |

Experimental Protocols

Materials

-

Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)

-

This compound (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Neurobasal medium or other appropriate cell culture medium

Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

-

This solution can be stored at room temperature. If the solution solidifies at a lower temperature, it can be warmed to 37°C to re-dissolve.

-

This compound Loading Protocol for Primary Neurons

-

Prepare Loading Buffer:

-

In a sterile tube, mix equal volumes of the 1 mM this compound stock solution and the 20% Pluronic F-127 stock solution. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.

-

Vortex the mixture thoroughly.

-

Dilute this mixture in pre-warmed (37°C) physiological buffer (e.g., HBSS) or culture medium to the desired final working concentration of this compound (typically 1-20 µM). The final concentration of Pluronic F-127 should be between 0.02-0.04%.

-

-

Cell Loading:

-

Aspirate the culture medium from the primary neurons.

-

Gently add the prepared loading buffer to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Wash and De-esterification:

-

After the incubation period, aspirate the loading buffer.

-

Wash the cells two to three times with pre-warmed physiological buffer or culture medium to remove extracellular this compound.

-

Add fresh, pre-warmed culture medium and incubate the cells for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound by endogenous esterases.

-

-

Experimental Procedure:

-

The neurons are now loaded with EDTA and ready for the experiment. Proceed with your planned experimental manipulations and subsequent analysis.

-

Visualizations

Signaling Pathway: NMDA Receptor-Mediated Calcium Influx and Excitotoxicity

Caption: NMDA receptor activation by glutamate leads to Ca²⁺ influx and potential excitotoxicity. This compound diffuses into the neuron, is converted to EDTA by intracellular esterases, and chelates intracellular Ca²⁺, thereby inhibiting downstream signaling pathways that can lead to cell death.

Experimental Workflow: this compound Loading and Analysis

Caption: A streamlined workflow for loading primary neurons with this compound, from reagent preparation to final analysis of the experimental outcome.

References

Preparation of EDTA-AM Stock Solution in Dimethyl Sulfoxide (DMSO)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a widely used chelator of divalent cations. Its acetoxymethyl (AM) ester form, EDTA-AM, is a membrane-permeant version that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active EDTA within the cytosol. This allows for the effective chelation of intracellular ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), making this compound a valuable tool for studying the roles of these ions in various cellular processes. Proper preparation of a concentrated stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key quantitative data for the preparation of an this compound stock solution is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 580.49 g/mol | [1] |

| Solvent | DMSO (anhydrous or newly opened recommended) | [2] |

| Recommended Stock Concentration | 1-100 mM | [1][2][3] |

| Storage Temperature | -20°C or -80°C | |

| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C (protect from light) | |

| Typical Working Concentration | 1-10 mM for metalloprotease inhibition |

Experimental Protocol

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound (powder)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)

-

Calibrated micropipettes and sterile tips

3.2. Procedure

-

Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 100 mM stock solution, you would need 58.05 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 100 mM stock solution, if you weighed out 58.05 mg of this compound, you would add 1 ml of DMSO.

-

Promote Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to protect the solution from light.

3.3. Preparation of Working Solutions

The concentrated stock solution should be diluted in an appropriate aqueous buffer or cell culture medium to the desired working concentration immediately before use. To aid in the dispersion of the hydrophobic AM ester in the aqueous medium, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of 0.02-0.04%.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for the preparation and storage of an this compound stock solution in DMSO.

Mechanism of Intracellular EDTA Chelation

Caption: Mechanism of action of this compound in live cells.

References

Application Notes and Protocols for EDTA-AM in Fluorescence Microscopy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent with a high affinity for divalent and trivalent metal ions. In its standard form, EDTA is not cell-permeable. EDTA-AM is an acetoxymethyl (AM) ester derivative of EDTA that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, releasing the active EDTA molecule. This intracellularly trapped EDTA then rapidly chelates free metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), effectively reducing their intracellular concentrations. This property makes this compound a valuable tool in fluorescence microscopy studies to investigate the roles of these ions in various cellular processes.

This compound itself is not fluorescent. Its utility in fluorescence microscopy lies in its ability to modulate the intracellular ionic environment, the effects of which can then be visualized and quantified using fluorescent ion indicators or other fluorescent probes sensitive to ion-dependent processes.

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that allows for the targeted chelation of intracellular metal ions.

-

Passive Diffusion: The lipophilic AM ester groups of this compound facilitate its passive diffusion across the plasma membrane into the cytoplasm.

-

Intracellular Cleavage: Once inside the cell, cytosolic esterases hydrolyze the AM ester groups, converting this compound into the membrane-impermeant EDTA.

-

Ion Chelation: The liberated EDTA, now trapped within the cell, binds to free divalent and trivalent cations with high affinity, effectively sequestering them and preventing their participation in cellular signaling and other processes.

Applications in Fluorescence Microscopy

This compound is a versatile tool for investigating a wide range of biological phenomena that are dependent on intracellular metal ions.

-

Studying Calcium Signaling: By chelating intracellular Ca²⁺, this compound can be used to investigate the role of calcium in signaling pathways involved in processes such as muscle contraction, neurotransmitter release, gene transcription, and apoptosis.[1][2] The effect of Ca²⁺ chelation can be monitored using fluorescent Ca²⁺ indicators like Fluo-4 AM or Fura-2 AM.[3][4][5]

-

Investigating Zinc Signaling: Intracellular zinc plays a crucial role as a signaling molecule and a structural component of many proteins. This compound can be used to probe the function of Zn²⁺ in cellular processes by observing the effects of its chelation with zinc-sensitive fluorescent probes like Zinpyr-1.

-

Modulating Enzyme Activity: Many enzymes require divalent cations like Mg²⁺ or Zn²⁺ as cofactors. This compound can be used to inhibit the activity of these enzymes by sequestering their essential metal cofactors, allowing for the study of their downstream effects.

-

Drug Discovery and Screening: this compound can be employed in high-throughput screening assays to identify compounds that modulate intracellular ion homeostasis. For example, it can be used as a control to confirm that the effect of a drug candidate is mediated through changes in intracellular free metal ion concentrations.

Experimental Protocols

Stock Solution Preparation

Proper preparation of the this compound stock solution is critical for successful experiments.

| Parameter | Recommendation |

| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) |

| Concentration | 1-10 mM |

| Storage | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. |

Note: this compound is susceptible to hydrolysis. It is recommended to allow the vial to warm to room temperature before opening and to use the reconstituted solution promptly.

General Protocol for Loading Adherent Cells with this compound

This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Fluorescent ion indicator of choice (e.g., Fluo-4 AM, Zinpyr-1)

-

Pluronic® F-127 (10% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on coverslips or in imaging plates

Procedure:

-

Prepare Loading Buffer:

-

For a final concentration of 20 µM this compound, dilute the 1 mM stock solution 1:50 in HBSS.

-

To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%. First, mix the this compound and Pluronic® F-127 in a small volume of buffer before bringing it to the final volume.

-

If co-loading with a fluorescent indicator, it can be added to the same loading buffer. Refer to the manufacturer's protocol for the recommended concentration of the indicator.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with HBSS.

-

Add the loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.

-

-

Washing:

-

After incubation, aspirate the loading buffer.

-

Wash the cells 2-3 times with warm HBSS to remove extracellular this compound and any leaked dye.

-

-

De-esterification:

-

Add fresh, warm HBSS to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for fluorescence microscopy. Acquire images using the appropriate filter sets for the chosen fluorescent indicator.

-

Quantitative Data Summary

The following table provides a summary of typical concentrations and incubation parameters for using this compound and common fluorescent ion indicators.

| Parameter | This compound | Fluo-4 AM (for Ca²⁺) | Zinpyr-1 (for Zn²⁺) |

| Stock Solution | 1-10 mM in DMSO | 1-5 mM in DMSO | 1-5 mM in DMSO |

| Final Loading Concentration | 10-100 µM | 1-10 µM | 1-5 µM |

| Pluronic® F-127 | 0.02-0.04% | 0.02-0.04% | 0.02-0.04% |

| Incubation Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |

| Incubation Temperature | 37°C | 37°C | 37°C |

| De-esterification Time | 30 minutes | 30 minutes | 30 minutes |

| Excitation/Emission (nm) | N/A | ~494 / ~516 | ~490 / ~530 |

Data Presentation and Analysis

The primary data obtained from experiments using this compound with fluorescent ion indicators are changes in fluorescence intensity over time. This data can be presented and analyzed in several ways:

-

Time-Lapse Imaging: Presenting a series of images or a video showing the change in fluorescence of the ion indicator before and after the application of a stimulus, in the presence and absence of this compound.

-

Quantitative Fluorescence Traces: Plotting the average fluorescence intensity of regions of interest (e.g., individual cells or subcellular compartments) over time. This allows for the visualization of the dynamics of ion concentration changes.

-

Bar Graphs: Summarizing key parameters from the fluorescence traces, such as the peak fluorescence change (ΔF/F₀), the rate of change, or the area under the curve. These can be used to compare the effects of different treatments.

Example Data Table:

| Treatment Group | Baseline Fluorescence (F₀) (a.u.) | Peak Fluorescence (F_peak) (a.u.) | ΔF/F₀ ((F_peak - F₀) / F₀) |

| Control (Stimulus only) | 100 ± 5 | 500 ± 25 | 4.0 |

| This compound + Stimulus | 98 ± 6 | 150 ± 10 | 0.53 |

Signaling Pathway Diagrams

Calcium Signaling Pathway

Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. A common pathway for increasing intracellular Ca²⁺ involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ from the ER into the cytoplasm. This compound can be used to chelate this released Ca²⁺, thereby inhibiting downstream Ca²⁺-dependent signaling events.

Zinc Signaling Pathway

Intracellular zinc signals can be generated through various mechanisms, including release from intracellular stores like the endoplasmic reticulum and mitochondria, or influx from the extracellular space via ZIP transporters. These transient increases in cytosolic Zn²⁺ can modulate the activity of enzymes and transcription factors. This compound can be used to buffer these zinc signals, helping to elucidate their role in cellular regulation.

Conclusion